BMS-986260: A Technical Overview of TGF-β Receptor 1 Inhibition
BMS-986260: A Technical Overview of TGF-β Receptor 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986260 is a potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] Developed as an immuno-oncology agent, BMS-986260 targets a critical signaling pathway implicated in tumor progression, fibrosis, and immune suppression.[3][4] This technical guide provides an in-depth overview of the BMS-986260 mechanism of action, its effects on the TGF-β signaling pathway, and a summary of its preclinical evaluation. While showing promising anti-tumor efficacy, the clinical development of BMS-986260 was ultimately discontinued due to mechanism-based cardiovascular toxicity.[5][6]
The TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[7][8] Dysregulation of this pathway is a hallmark of various pathologies, including cancer and fibrotic diseases.[3][4] In the context of cancer, TGF-β can have a dual role, acting as a tumor suppressor in the early stages and a tumor promoter in advanced disease by fostering an immunosuppressive tumor microenvironment and promoting metastasis.[3][4]
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβR2), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor (TGFβR1), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes.[9][10]
BMS-986260 exerts its therapeutic effect by selectively inhibiting the kinase activity of TGFβR1, thereby blocking the phosphorylation of SMAD2 and SMAD3 and preventing the downstream signaling cascade.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-986260 from preclinical studies.
Table 1: In Vitro Potency and Selectivity of BMS-986260
| Parameter | Species/Cell Line | Value | Reference |
| TGFβR1 Inhibition (IC50) | 1.6 nM | [2][11][12] | |
| TGFβR1 Inhibition (Kiapp) | Human | 0.8 nM | [1][2] |
| Mouse | 1.4 nM | [1][2] | |
| TGFβR2 Inhibition | >15,000 nM | [13] | |
| pSMAD2/3 Nuclear Translocation Inhibition (IC50) | Mink Lung Epithelial (Mv1Lu) Cells | 350 nM | [1][2] |
| Normal Human Lung Fibroblasts (NHLF) | 190 nM | [1][2] | |
| Regulatory T Cell (Treg) Differentiation Inhibition (IC50) | 230 nM | [1][2] |
Table 2: Preclinical Pharmacokinetics of BMS-986260 [1]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | Low to Moderate | 1.1 - 4.5 | 9.1 | 100 |
| Rat | Low to Moderate | 1.1 - 4.5 | - | 100 |
| Dog | Low to Moderate | 1.1 - 4.5 | 5 | 93 |
| Human (predicted) | 4 | - | - | - |
Signaling and Experimental Workflow Diagrams
TGF-β Signaling Pathway and BMS-986260 Inhibition
Caption: Canonical TGF-β signaling pathway and the inhibitory mechanism of BMS-986260 on TGFβR1.
General Experimental Workflow for In Vitro Efficacy Testing
Caption: A generalized workflow for assessing the in vitro efficacy of BMS-986260.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of BMS-986260, based on published literature.[1] Specific concentrations, incubation times, and reagents may require optimization.
TGFβR1 Kinase Assay
Objective: To determine the direct inhibitory activity of BMS-986260 on the enzymatic activity of TGFβR1.
General Procedure:
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A recombinant human or mouse TGFβR1 kinase domain is used.
-
The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
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BMS-986260 is serially diluted and pre-incubated with the kinase.
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The kinase reaction is initiated by the addition of the ATP/substrate mixture.
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After a defined incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (33P-ATP) or luminescence-based assays that measure ADP production.
-
The IC50 value, representing the concentration of BMS-986260 required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
pSMAD2/3 Nuclear Translocation Assay
Objective: To assess the functional inhibition of the TGF-β signaling pathway in a cellular context by measuring the nuclear translocation of phosphorylated SMAD2/3.
General Procedure:
-
Cells responsive to TGF-β, such as mink lung epithelial (Mv1Lu) cells or normal human lung fibroblasts (NHLF), are cultured in multi-well plates.[1]
-
Cells are serum-starved to reduce basal signaling.
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Cells are pre-treated with a range of concentrations of BMS-986260.
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TGF-β ligand is added to stimulate the signaling pathway.
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After a specific incubation time (e.g., 1-2 hours), the cells are fixed and permeabilized.
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Immunofluorescence staining is performed using a primary antibody specific for phosphorylated SMAD2/3, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI or Hoechst.
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Cells are imaged using a high-content imaging system or a fluorescence microscope.
-
Image analysis software is used to quantify the nuclear fluorescence intensity of pSMAD2/3.
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The IC50 value for the inhibition of nuclear translocation is determined.
Regulatory T Cell (Treg) Differentiation Assay
Objective: To evaluate the effect of BMS-986260 on the TGF-β-mediated differentiation of naive T cells into regulatory T cells.
General Procedure:
-
Naive CD4+ T cells are isolated from peripheral blood or spleen.
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The T cells are cultured in the presence of T-cell receptor (TCR) stimuli (e.g., anti-CD3 and anti-CD28 antibodies) and TGF-β to induce differentiation into Tregs.
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Different concentrations of BMS-986260 are added to the culture medium.
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After several days of culture, the cells are harvested.
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The percentage of Tregs is determined by flow cytometry, staining for the key Treg transcription factor, FoxP3, along with other markers like CD4 and CD25.[1]
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The IC50 value for the inhibition of Treg differentiation is calculated.
In Vivo Efficacy
In preclinical studies, BMS-986260 demonstrated significant anti-tumor efficacy when used in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal cancer (MC38).[1] While BMS-986260 monotherapy did not show significant tumor growth inhibition, the combination therapy resulted in a high rate of complete tumor responses.[1] This efficacy was correlated with the inhibition of pSMAD2/3 and an increase in the infiltration of CD8+ T-cells into the tumor microenvironment.[1]
Cardiovascular Toxicity and Discontinuation
A known class-based toxicity of TGFβR1 inhibitors is the development of cardiovascular issues, including valvulopathy and aortic pathologies, in preclinical species.[1] Daily dosing of BMS-986260 in rats and dogs led to such cardiovascular findings.[1] To mitigate these toxicities, an intermittent dosing schedule (3 days on, 4 days off) was explored. This regimen was found to reduce the cardiovascular toxicities in dogs and provided similar anti-tumor efficacy as daily dosing in mice.[1][14] However, the intermittent dosing did not prevent valvulopathy in rats, which ultimately led to the termination of the clinical development of BMS-986260.[5]
Conclusion
BMS-986260 is a well-characterized, potent, and selective inhibitor of TGFβR1 that demonstrated promising preclinical anti-tumor activity, particularly in combination with immune checkpoint inhibitors. Its mechanism of action through the inhibition of the canonical TGF-β/SMAD signaling pathway is well-established. However, the on-target cardiovascular toxicity observed in preclinical models highlights a significant challenge for the therapeutic application of systemic TGFβR1 inhibitors. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of oncology, immunology, and drug development who are interested in the TGF-β signaling pathway and the development of targeted therapies.
References
- 1. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Transforming growth factor–β1 in regulatory T cell biology - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. medchemexpress.com [medchemexpress.com]
- 13. longdom.org [longdom.org]
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